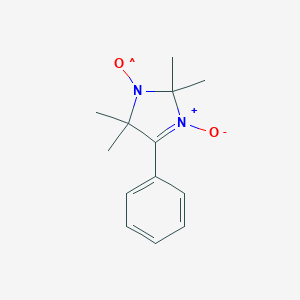

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl

Vue d'ensemble

Description

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is a stable nitroxyl radical compound. It is characterized by its paramagnetic properties and high extinction coefficient in the ultraviolet spectrum. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of supercritical carbon dioxide (SC-CO2) techniques. This method allows for the formation of porous polymer matrices doped with the compound, which can then be released into buffer solutions .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: The compound can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitrosyl chloride, benzyl alcohol, and various reducing agents. The reactions typically require controlled temperatures and specific solvents to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is widely used as a spin probe in electron spin resonance (ESR) spectroscopy . This application allows researchers to study the properties of various materials at the molecular level. The compound's stable radical nature enables it to provide insights into molecular dynamics and interactions.

Biology

The compound plays a crucial role in biological studies focused on free radicals . It is employed to investigate oxidative stress and the behavior of free radicals within biological systems. Research has shown that it can be used to assess the impact of oxidative damage in cells and tissues, contributing to our understanding of aging and various diseases.

Medicine

In medicinal chemistry, this compound is utilized in the development of drug delivery systems . Its ability to form stable complexes with polymers makes it an ideal candidate for designing advanced drug delivery matrices that enhance the bioavailability of therapeutic agents.

Industry

The compound is also applied in industrial processes involving the formation of polymer films and matrices . Its unique chemical properties allow for improved mechanical strength and stability in polymer formulations.

Data Table: Comparison of Applications

| Application Area | Use Case | Key Benefits |

|---|---|---|

| Chemistry | Spin probe for ESR spectroscopy | Enables detailed molecular studies |

| Biology | Investigating oxidative stress | Aids in understanding disease mechanisms |

| Medicine | Drug delivery systems | Enhances bioavailability of drugs |

| Industry | Polymer film production | Improves mechanical properties |

Case Study 1: ESR Spectroscopy

A study conducted by researchers utilized this compound as a spin probe to investigate the dynamics of lipid membranes. The results demonstrated how the compound could effectively monitor changes in membrane fluidity under different temperature conditions.

Case Study 2: Oxidative Stress in Cells

In another research project focusing on cellular oxidative stress, scientists employed this nitroxyl radical to evaluate the protective effects of various antioxidants against free radical damage. The findings indicated that treatment with the compound significantly reduced markers of oxidative damage in cultured cells.

Case Study 3: Drug Delivery Systems

A recent development in drug delivery systems involved incorporating this compound into biodegradable polymer matrices. This approach resulted in controlled release profiles for various drugs, improving therapeutic efficacy while minimizing side effects.

Mécanisme D'action

The mechanism of action of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl involves its paramagnetic properties. The compound interacts with molecular targets through its nitroxyl radical group, which can participate in various redox reactions. These interactions can affect the stability and behavior of other molecules in the system, making it a valuable tool in research applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE)

- 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy

Uniqueness

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is unique due to its high extinction coefficient in the ultraviolet spectrum and its stability as a nitroxyl radical. These properties make it particularly useful in ESR spectroscopy and other applications where stable free radicals are required .

Activité Biologique

2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl (commonly referred to as TPIO) is a stable free radical compound known for its diverse biological activities. Its unique structure and properties make it a subject of interest in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| CAS Number | 18796-03-7 |

| Molecular Formula | C13H17N2O2 |

| Molecular Weight | 233.286 g/mol |

| Melting Point | 103-105 ºC (lit.) |

| Boiling Point | 378.6 ºC at 760 mmHg |

| Density | 1.17 g/cm³ |

| LogP | 2.05850 |

TPIO functions primarily as a free radical scavenger and antioxidant. It is believed to exert its biological effects through the modulation of oxidative stress and the regulation of nitric oxide (NO) signaling pathways. The compound's imidazoline structure contributes to its ability to interact with various biological targets, potentially influencing cellular signaling and metabolic processes.

Antioxidant Activity

Research indicates that TPIO exhibits significant antioxidant properties, which are crucial in mitigating oxidative damage in cells. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

Case Study: Neuroprotection

A study demonstrated that TPIO could protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to scavenge free radicals reduced cell death rates in models of neurodegeneration, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Cardiovascular Effects

TPIO has been shown to influence cardiovascular health by modulating endothelial function and reducing inflammation. Its antioxidant properties help maintain vascular integrity and prevent atherosclerosis.

Research Findings

- Endothelial Function : In vitro studies revealed that TPIO enhances endothelial nitric oxide synthase (eNOS) activity, leading to improved vasodilation and blood flow .

- Inflammation : Animal models have indicated that TPIO administration reduces markers of inflammation in cardiovascular tissues, suggesting a protective role against heart disease .

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of TPIO. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Study Insights

In vitro assays demonstrated that TPIO inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial therapies .

Propriétés

InChI |

InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCBKCWJMCKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18796-03-7 | |

| Record name | 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18796-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.